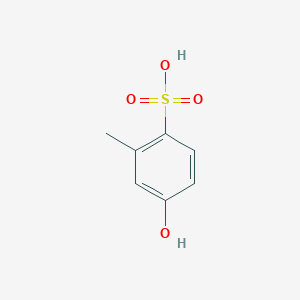

4-Hydroxy-2-methylbenzenesulfonic acid

Description

Significance of Sulfonated Aromatic Compounds in Chemical Science and Industry

Sulfonated aromatic compounds, or arylsulfonic acids, are a class of organic compounds distinguished by the presence of a sulfonic acid group (-SO₃H) attached to an aromatic ring. This functional group imparts unique properties, such as high polarity and enhanced water solubility, making these compounds invaluable in various sectors. openochem.orgbritannica.com

In the realm of chemical science, arylsulfonic acids are crucial intermediates in organic synthesis. The sulfonation reaction, an electrophilic aromatic substitution, provides a pathway to introduce the sulfonic acid group, which can then be converted into other functional groups, such as phenols. openochem.org This versatility makes them foundational in the production of a wide array of chemicals.

Industrially, the applications of sulfonated aromatic compounds are diverse and impactful:

Detergents and Surfactants: Their ability to reduce the surface tension of water makes them effective cleaning agents. alibaba.com

Dyes and Pigments: The sulfonic acid group enhances the water solubility of many dyes, which is essential for textile dyeing processes. britannica.comdataintelo.com

Pharmaceuticals: They serve as intermediates in the synthesis of various drugs, including sulfonamide antibiotics. capitalresin.com

Catalysts: Aromatic sulfonic acids are used as strong acid catalysts in numerous organic reactions, such as esterification and polymerization. britannica.comcapitalresin.com

Ion-Exchange Resins: Their acidic nature is utilized in the manufacturing of resins for water softening and purification.

Overview of Benzenesulfonic Acid Derivatives: Historical and Contemporary Research Trajectories

The history of benzenesulfonic acid and its derivatives dates back to the 19th century, with the discovery of the sulfonation of benzene (B151609). This foundational reaction opened the door to the synthesis of a vast number of aromatic compounds. Historically, research focused on optimizing sulfonation processes and exploring the fundamental reactivity of these derivatives.

Contemporary research continues to build on this legacy, driven by the demand for high-performance materials and more sustainable chemical processes. datainsightsmarket.com Current research trajectories in the field of benzenesulfonic acid derivatives include:

Development of Novel Synthesis Methods: Efforts are ongoing to create more efficient and environmentally friendly sulfonation techniques. datainsightsmarket.com

Applications in Advanced Materials: Researchers are exploring the use of these derivatives in creating new polymers and functional materials. For instance, benzenesulfonic acid moieties are introduced into polymer backbones to create proton-exchange membranes for fuel cells.

Pharmaceutical Innovation: The search for new therapeutic agents continues to drive the synthesis of novel benzenesulfonamide (B165840) derivatives with potential biological activity, including anticancer and anti-influenza agents. nih.govnih.gov

Agrochemicals: These derivatives are crucial in formulating modern herbicides, pesticides, and fungicides. dataintelo.com

The market for benzenesulfonic acid derivatives is projected to experience robust growth, fueled by increasing demand from the detergent, pharmaceutical, and agrochemical industries. dataintelo.comdatainsightsmarket.com

Specific Research Context of 4-Hydroxy-2-methylbenzenesulfonic Acid within Phenolic Sulfonates

Phenolic sulfonates are a specific subgroup of arylsulfonic acids that contain both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to the aromatic ring. This combination of functional groups gives them unique properties, such as acting as surfactants and emulsifiers. alibaba.com this compound, with its hydroxyl, methyl, and sulfonic acid groups on a benzene ring, fits squarely within this category.

Research into phenolic sulfonates often focuses on their application as:

Intermediates in Chemical Synthesis: They are used in the production of dyes, medical intermediates, and cosmetic preparations. google.com

Surfactants in Industrial Processes: Their ability to mix oily liquids with water is valuable in creating emulsions and detergents. alibaba.comresearchgate.net

Enhanced Oil Recovery: Certain phenolic sulfonates are used to stimulate oil wells by reducing interfacial tension. alibaba.com

The synthesis of phenolic sulfonates typically involves the sulfonation of the corresponding phenol (B47542). google.comchemicalbook.com The specific placement of the functional groups on the aromatic ring, as seen in this compound (with substituents at the 2- and 4-positions), influences the compound's reactivity and physical properties. While extensive research on this compound itself is not widely published, its structure suggests potential utility in areas where other phenolic sulfonates have proven valuable. A related compound, 4-hydroxy-2-methylbenzoic acid, has been identified as a transient intermediate in the anaerobic metabolism of m-cresol (B1676322). nih.gov

Scope and Objectives of Academic Inquiry into this compound

While specific academic studies on this compound are limited, its chemical structure provides a clear roadmap for potential research. The scope of academic inquiry would likely encompass its synthesis, characterization, and exploration of its potential applications.

Key Research Objectives would include:

Optimized Synthesis: Developing a high-yield, selective, and sustainable method for its synthesis, likely via the sulfonation of m-cresol (2-methylphenol).

Physicochemical Characterization: A thorough investigation of its properties, including its acidity (pKa), solubility in various solvents, and thermal stability.

Catalytic Activity: Assessing its potential as an acid catalyst in organic reactions, a common application for sulfonic acids.

Surfactant Properties: Quantifying its effectiveness as a surfactant, emulsifier, or dispersant, which are characteristic applications of phenolic sulfonates.

Biological Screening: Investigating its potential biological activity, given that many sulfonated aromatic compounds exhibit interesting pharmacological properties.

Polymer Chemistry: Exploring its use as a monomer or an additive in the creation of functional polymers with enhanced properties like ion conductivity or thermal stability.

Future research into this compound could unlock new applications and contribute to a deeper understanding of the structure-property relationships within the broader class of phenolic sulfonates.

Chemical Compound Data

Below are tables detailing the properties and identifiers of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄S | nih.govfda.gov |

| Molecular Weight | 188.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid (Assumed) | N/A |

| Monoisotopic Mass | 188.01432991 Da | nih.gov |

This is an interactive data table. You can sort and filter the data.

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| CAS Number | 7134-05-6 | nih.gov |

| PubChem CID | 81554 | nih.gov |

| InChI | InChI=1S/C7H8O4S/c1-5-4-6(8)2-3-7(5)12(9,10,11)/h2-4,8H,1H3,(H,9,10,11) | nih.gov |

| InChIKey | PYPXOMYXFFYJIF-UHFFFAOYSA-N | nih.govfda.gov |

| SMILES | CC1=C(C=CC(=C1)O)S(=O)(=O)O | nih.gov |

This is an interactive data table. You can sort and filter the data.

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPXOMYXFFYJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221535 | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-05-6 | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytoluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1X8X329NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Hydroxy 2 Methylbenzenesulfonic Acid

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of a precursor molecule. For the synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid, the starting material is typically m-cresol (B1676322) (3-methyl-phenol). chemicalbook.comlookchem.com The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene (B151609) ring are ortho-, para-directing activators, influencing the position of the incoming electrophile.

Conventional Electrophilic Aromatic Sulfonation of Precursors

The most common method for synthesizing this compound is through the direct electrophilic aromatic sulfonation of m-cresol. oup.com This reaction typically involves treating m-cresol with a strong sulfonating agent. The electrophile, sulfur trioxide (SO₃) or a related species, attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a sulfonic acid group. masterorganicchemistry.com

The choice of sulfonating agent is critical to the success of the reaction. Concentrated sulfuric acid (H₂SO₄) is a widely used reagent. In one documented procedure, m-cresol is reacted directly with sulfuric acid to produce this compound. chemicalbook.com

Thionyl chloride (SOCl₂) can also be employed as a sulfonating agent, often under milder conditions. researchgate.net Its use in the presence of sulfuric acid can enhance the rate of reaction. This is because thionyl chloride reacts with the water that is formed during the sulfonation process, which effectively maintains the concentration of the sulfuric acid above the level at which sulfonation can efficiently occur. njit.edu While specific studies on m-cresol are limited, research on the sulfonation of similar phenolic compounds like thymol (B1683141) demonstrates the viability of thionyl chloride. researchgate.net

| Reagent System | Precursor | Role/Mechanism | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | m-Cresol | Acts as the source of the electrophile (SO₃) for direct electrophilic aromatic substitution. | chemicalbook.com |

| Thionyl Chloride (SOCl₂) / H₂SO₄ | General Aromatics | SOCl₂ removes water formed during the reaction, maintaining H₂SO₄ concentration and increasing the reaction rate. | njit.edu |

The solvent can play a significant role in the outcome of sulfonation reactions, influencing both the yield and the regioselectivity. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. In a study on the sulfonation of thymol using thionyl chloride, various solvents were investigated. The results indicated that the reaction yield is highly dependent on the solvent system used. researchgate.net For instance, chlorinated solvents like dichloromethane (B109758) (DCM) and carbon tetrachloride (CCl₄) provided moderate yields, while coordinating solvents like dioxane and tetrahydrofuran (B95107) (THF) resulted in lower yields. Acetonitrile was found to provide a relatively good yield under the tested conditions. researchgate.net While this data is for thymol, it illustrates the general principles of how solvent choice can modulate reaction outcomes in sulfonation.

Effect of Solvent on Sulfonation Yield of Thymol

Data from a study on the sulfonation of thymol with thionyl chloride at a molar ratio of η=3 and a temperature of 0-5°C. researchgate.net

| Solvent | Yield (%) |

|---|---|

| Dichloromethane (DCM) | 45 |

| Carbon tetrachloride (CCl₄) | 40 |

| Dioxane | 20 |

| Tetrahydrofuran (THF) | 15 |

| Acetonitrile | 35 |

Reaction parameters such as temperature and the molar ratio of reactants are crucial for optimizing the efficiency of the sulfonation process. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or isomers.

In the synthesis of this compound from m-cresol and sulfuric acid, a reaction temperature of 100°C maintained overnight yielded the sodium salt of the product at 23% after work-up. chemicalbook.com Another study involving the sulfonation of m-cresol prior to a subsequent nitration step utilized a temperature of 120°C for 2 hours with a slight excess of sulfuric acid. oup.com

The molar ratio of the sulfonating agent to the substrate also directly impacts the reaction's efficiency. A study on the sulfonation of thymol with thionyl chloride demonstrated that increasing the molar ratio of SOCl₂ to thymol from 1 to 3 resulted in a significant increase in the reaction yield. researchgate.net This highlights the importance of using an adequate excess of the sulfonating agent to drive the reaction towards completion.

Impact of Temperature and Molar Ratio on Sulfonation

| Precursor | Reagent | Temperature (°C) | Molar Ratio (Reagent:Substrate) | Yield (%) | Reference |

|---|---|---|---|---|---|

| m-Cresol | H₂SO₄ | 100 | ~1.6:1 | 23 | chemicalbook.com |

| m-Cresol | H₂SO₄ | 120 | Slight Excess | Not Reported | oup.com |

| Thymol | SOCl₂ | 0-5 | 1:1 | 25 | researchgate.net |

| Thymol | SOCl₂ | 0-5 | 3:1 | 45 (in DCM) | researchgate.net |

Ultrasonically Assisted Sulfonation Techniques

To enhance reaction rates and improve selectivity, modern synthetic methods often employ ultrasound assistance. Sonication can significantly accelerate chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. nih.govresearchgate.net This process generates localized hot spots with extreme temperatures and pressures, leading to a considerable enhancement in reaction rates. nih.gov This methodology has been successfully applied to the sulfonation of various aromatic compounds using sulfuric acid, showing improved selectivity compared to reactions performed under silent (non-sonicated) conditions. researchgate.net

A notable advanced method involves the use of Vilsmeier-Haack (VH) conditions, assisted by ultrasound, for the sulfonation of aromatic compounds like phenols and anilines. scirp.orgsemanticscholar.orgresearchgate.net The Vilsmeier-Haack reagent is an electrophilic iminium cation, typically formed by reacting a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). scirp.orgorganic-chemistry.org

In this synthetic approach, the sulfonation of activated aromatic compounds is triggered by the VH reagent in the presence of sodium bisulfite (NaHSO₃) at room temperature. scirp.org The application of ultrasound to this system dramatically reduces reaction times and improves product yields when compared to conventional stirring methods. semanticscholar.orgresearchgate.net For example, the sulfonation of various phenolic substrates under these conditions showed a significant increase in yield and a decrease in reaction time when moving from silent to sonicated conditions. scirp.org This demonstrates a powerful and efficient route for the synthesis of aromatic sulfonic acids.

Comparison of Conventional vs. Ultrasonically Assisted Vilsmeier-Haack Sulfonation of Phenols

Data from a study on the sulfonation of various phenols using (DMF + SOCl₂)/NaHSO₃ in acetonitrile. scirp.org

| Substrate | Conventional (Stirring) | Ultrasonication | ||

|---|---|---|---|---|

| Time (min) | Yield (%) | Time (min) | Yield (%) | |

| Phenol (B47542) | 240 | 75 | 180 | 85 |

| o-Cresol | 250 | 72 | 190 | 82 |

| p-Cresol (B1678582) | 260 | 70 | 200 | 80 |

| o-Chlorophenol | 220 | 76 | 180 | 84 |

Role of Specific Reagent Combinations (e.g., DMF/POCl3, DMF/SOCl2 with NaHSO3)

The Vilsmeier-Haack (VH) reaction, which traditionally employs a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), is primarily known for the formylation of electron-rich aromatic compounds. youtube.comjk-sci.com The reaction proceeds through the formation of an electrophilic iminium salt, often referred to as the Vilsmeier reagent. youtube.comjk-sci.com This electrophile then attacks the aromatic ring. jk-sci.com

While the classic application of the VH reagent is formylation, its components can be adapted for sulfonation reactions. Research has explored the use of (DMF/POCl3 or SOCl2)/NaHSO3 systems for the sulfonation of certain aromatic compounds. researchgate.net In these systems, the VH adduct, formed from DMF and POCl3 or SOCl2, acts as a catalyst. researchgate.netjocpr.com The reaction of this adduct with sodium bisulfite (NaHSO3) is key to the introduction of the sulfonic acid group onto the aromatic substrate. researchgate.net The specific role of the VH reagent is to facilitate the generation of the active sulfonating species. The reaction times for these sulfonation reactions can vary depending on the specific VH adduct used. researchgate.net

It's important to note that the reactivity of the VH reagent is dependent on the nature of the substrate and the solvent system, with various ionic and covalent forms of the reagent existing in solution. jocpr.com

Kinetic and Mechanistic Aspects under Sonication

The application of ultrasound, or sonication, in chemical synthesis has been shown to enhance reaction rates and, in some cases, improve selectivity. nih.govresearchgate.net This is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. nih.govresearchgate.net The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, as well as mechanical effects like shockwaves and microjets. nih.gov

In the context of sulfonation, ultrasound has been demonstrated to be a simple and convenient methodology for the selective sulfonation of aromatic compounds using sulfuric acid. nih.govresearchgate.net Studies have shown a significant enhancement in reaction rates compared to silent (non-sonicated) conditions. nih.govresearchgate.net For instance, the degradation of surfactants like sodium dodecylbenzene (B1670861) sulfonate (DBS) and sodium dodecyl sulfate (B86663) (SDS) was significantly accelerated under ultrasound, with over 80% removal in one hour. nih.gov

The mechanism of sonochemical enhancement in sulfonation involves several factors. The intense mixing and mass transfer caused by cavitation can overcome diffusion limitations, particularly in heterogeneous reaction mixtures. nih.govresearchgate.net Furthermore, sonication can expand the pore volume and increase the specific surface area of solid-supported catalysts, leading to a higher loading capacity of the acid and improved catalytic activity. researchgate.net The kinetic effects are also influenced by parameters such as agitation speed, sulfuric acid concentration, and temperature, all of which are explained by the effects of ultrasonically generated cavitation. nih.govresearchgate.net

Evaluation of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonation, traditional methods often involve the use of corrosive and hazardous reagents like fuming sulfuric acid (oleum) and chlorosulfonic acid, and can generate significant amounts of acidic waste. rsc.orgrscspecialitychemicals.org.uk

Several greener approaches to sulfonation have been explored. One strategy involves the use of sodium sulfite (B76179) (NaHSO3) as a mild and environmentally less hazardous sulfonating agent in an aqueous medium. rsc.org This method avoids the need for hazardous and corrosive reagents and organic solvents. rsc.org Another approach utilizes sulfur trioxide-base complexes, such as SO3·pyridine, which are easier to handle than sulfur trioxide alone. researchgate.netnih.gov

The development of solid acid catalysts is another key area in green sulfonation. Silicon-based sulfonic solid acids, for example, offer advantages such as high catalytic activity, easy separation from products, reduced equipment corrosion, and environmental protection. researchgate.net Furthermore, mechanochemical methods, like high-speed ball milling with sodium bisulfate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅), have been developed for the synthesis of aryl sulfonic acids, offering a solvent-free alternative. researchgate.net Electrochemical methods are also emerging as a greener route to aromatic sulfonamides, potentially avoiding the use of thiophenols as starting materials. chemistryworld.com

Indirect Synthetic Routes and Precursor Transformations

Derivatization from Substituted Phenols (e.g., m-Cresol)

The most direct and common route to this compound is through the electrophilic aromatic sulfonation of m-cresol. lookchem.com In this reaction, a sulfonating agent, typically concentrated or fuming sulfuric acid, introduces a sulfonic acid (-SO3H) group onto the aromatic ring of m-cresol. chemicalbook.com

The orientation of the incoming sulfo group is directed by the existing hydroxyl (-OH) and methyl (-CH3) groups on the ring. Both are ortho-, para-directing groups. The sulfonation of m-cresol with sulfuric acid at elevated temperatures (e.g., 100°C) has been reported to yield this compound. chemicalbook.com The reaction involves heating the phenol with sulfuric acid, followed by neutralization and isolation of the product. chemicalbook.com

The distribution of isomers formed during the sulfonation of substituted phenols is highly dependent on reaction conditions such as temperature and the nature of the sulfonating agent. proquest.com For instance, in the sulfonation of toluene (B28343), temperature has a significant effect on the ortho/para isomer ratio. proquest.com While specific isomer distribution data for the sulfonation of m-cresol under various conditions is not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that a mixture of isomers is likely, necessitating effective purification methods.

A general procedure for the synthesis involves dissolving m-cresol in sulfuric acid and heating the mixture. The product is then worked up by dilution with water and basification, followed by purification steps to isolate the desired sodium 4-hydroxy-2-methylbenzenesulfonate. chemicalbook.com

Table 1: Synthesis of this compound from m-Cresol

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| m-Cresol | Sulfuric acid | Stage 1: 100°C, overnight, inert atmosphere | Sodium 4-hydroxy-2-methylbenzenesulfonate | 23% | chemicalbook.com |

| Sodium carbonate | Stage 2: pH 14 in water, inert atmosphere |

This table is based on the available data and may not represent optimized conditions.

Selective Hydrolysis and Desulfonylation Strategies for Analogues

Sulfonation reactions are often reversible, and the removal of a sulfonic acid group, known as desulfonation, can be achieved under specific conditions. wikipedia.orgwikipedia.org This reversibility is a valuable tool in organic synthesis, particularly for controlling the regioselectivity of reactions and for purifying desired isomers. wikipedia.org

Desulfonation is typically carried out by heating the aromatic sulfonic acid in the presence of a strong acid, such as sulfuric or hydrochloric acid, often with the introduction of steam. wikipedia.org The temperature required for desulfonation is related to the ease of the initial sulfonation. wikipedia.org This process can be used to remove unwanted sulfonic acid groups or to isomerize a mixture of sulfonic acids to the thermodynamically most stable isomer. For example, heating toluene-2,4-disulfonic acid can lead to rearrangement to the more stable 3,5-diacid via a desulfonation-resulfonation mechanism. researchgate.net

Kinetic studies on the desulfonation of benzenesulfonic and toluenesulfonic acids have shown that the reactions are first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation increases with both temperature and acid concentration. researchgate.net The mechanism of acid-catalyzed desulfonation involves the transfer of a proton to the aromatic ring, which is often the rate-determining step. osti.gov

In the context of synthesizing this compound, selective desulfonation could be employed if a polysulfonated precursor is formed. By carefully controlling the reaction conditions (acid concentration, temperature), it may be possible to selectively remove one sulfonic acid group over another, leading to the desired monosulfonated product.

Isolation and Purification Techniques in Synthetic Protocols

The isolation and purification of aromatic sulfonic acids like this compound present unique challenges due to their high polarity, high solubility in water, and low solubility in many organic solvents. lookchem.com Common impurities in the synthesis of aryl sulfonic acids include unreacted starting materials, inorganic salts, and related byproducts such as the corresponding benzyl (B1604629) alcohol and benzoic acid derivatives. google.com

Several techniques are employed for the purification of these compounds:

Recrystallization: This is a common method for purifying solid sulfonic acids. They can be recrystallized from water or, in some cases, ethanol. lookchem.com For salts of sulfonic acids, a mixture of a good solvent (e.g., alcohols, ketones) and a poor solvent (e.g., water, hydrocarbons) can be effective for recrystallization. google.com Removing impurities like sulfuric acid can be achieved by recrystallization from concentrated aqueous solutions. lookchem.com

Distillation: Lower-melting and liquid sulfonic acids can sometimes be purified by fractional distillation, preferably under reduced pressure to prevent decomposition. lookchem.com Azeotropic distillation with a solvent like toluene can be used to remove water. lookchem.com

Ion Exchange Chromatography: This technique is particularly useful for removing inorganic salts and other ionic impurities. google.comgoogle.com Cation exchange resins can be used to remove metal ions and residual sulfuric acid from a solution of the sulfonate salt. google.com

Salt Formation and Extraction: Since sulfonic acids are strong acids, they readily form salts. lookchem.com Impurities can sometimes be removed by solvent extraction from an alkaline solution of the sulfonic acid salt. lookchem.com The desired sulfonic acid can then be regenerated by acidification.

A typical purification protocol for sodium 4-hydroxy-2-methylbenzenesulfonate involves diluting the reaction mixture, basifying it to form the sodium salt, washing with an organic solvent like ethyl acetate (B1210297) to remove non-polar impurities, and then concentrating the aqueous phase. The solid product can be further purified by recrystallization from a solvent such as ethanol. chemicalbook.com

Reaction Mechanism Investigations

The synthesis of this compound from p-cresol and sulfuric acid is a classic example of an electrophilic aromatic substitution reaction. Understanding the mechanism is key to controlling the reaction's outcome.

The sulfonation of p-cresol proceeds via an electrophilic aromatic substitution (EAS) pathway. The reaction is initiated by the generation of a potent electrophile from concentrated sulfuric acid. In this medium, sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H, acts as the active electrophile. The electron-rich aromatic ring of p-cresol, activated by the hydroxyl (-OH) and methyl (-CH₃) groups, functions as a nucleophile.

The key step in the mechanism is the attack of the π-electrons of the benzene ring on the electrophilic sulfur atom of SO₃ (or ⁺SO₃H). This attack breaks the aromaticity of the ring and forms a new carbon-sulfur bond, resulting in a positively charged carbocation intermediate known as an arenium ion or sigma complex. Finally, a base in the reaction mixture (typically HSO₄⁻) abstracts a proton from the carbon atom bearing the new sulfonic acid group, restoring the ring's aromaticity and yielding the final product.

The critical intermediate in the sulfonation of p-cresol is the arenium ion (sigma complex). The stability of this intermediate dictates the position of the incoming electrophile on the aromatic ring. When the electrophile attacks the position ortho to the hydroxyl group, a resonance-stabilized arenium ion is formed.

The positive charge of this intermediate is delocalized across the ring through several resonance structures. Crucially, one of these resonance contributors involves a lone pair of electrons from the oxygen atom of the hydroxyl group, which places the positive charge on the oxygen. This creates an additional, highly stable resonance structure that significantly lowers the activation energy for substitution at the ortho position. This stabilization by the -OH group is a dominant factor in directing the substitution.

The regiochemistry of the sulfonation of p-cresol is governed by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both groups are activating and ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

In the case of p-cresol (4-methylphenol), the para position relative to the powerful activating -OH group is already occupied by the methyl group. Therefore, electrophilic attack is directed to the two equivalent positions ortho to the hydroxyl group. The methyl group at the para position also directs to these same carbons (which are ortho to it). The strong activating and directing effect of the hydroxyl group ensures that substitution occurs almost exclusively at the carbon atom adjacent to it, leading to the formation of this compound as the major product. The sulfonation of phenols can be sensitive to temperature; however, due to the blocked para position in p-cresol, the ortho-sulfonation product is the primary outcome. nih.gov

The directing influences are summarized in the table below.

| Functional Group | Activating/Deactivating | Directing Effect | Influence on p-Cresol Sulfonation |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Directs the -SO₃H group to the positions ortho to it. |

| -CH₃ (Methyl) | Activating | Ortho, Para | Directs the -SO₃H group to the positions ortho to it (which are the same carbons ortho to the -OH group). |

Structural Characterization and Spectroscopic Analysis of 4 Hydroxy 2 Methylbenzenesulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure of 4-Hydroxy-2-methylbenzenesulfonic acid.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and sulfonic acid groups. The chemical shifts (δ) are influenced by the electron-donating effects of the methyl (-CH₃) and hydroxyl (-OH) groups and the strong electron-withdrawing effect of the sulfonic acid (-SO₃H) group.

The aromatic region would feature three signals for the protons on the benzene (B151609) ring.

The proton at C3, positioned between the methyl and sulfonic acid groups, would likely appear as a doublet.

The proton at C5, adjacent to the hydroxyl group, is expected to be a doublet of doublets, split by the neighboring protons at C3 and C6.

The proton at C6, ortho to the sulfonic acid group, would present as a doublet.

The methyl group protons (-CH₃) at the C2 position would typically appear as a sharp singlet in the upfield region of the spectrum. The protons of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups are often observed as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen exchange. Their signals can also be confirmed by a D₂O exchange experiment, which would cause them to disappear from the spectrum.

Predicted ¹H NMR chemical shifts and coupling constants are summarized in the table below. These values are estimated based on established principles of NMR spectroscopy and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~2.3-2.5 | Singlet (s) | N/A |

| H-3 | ~7.0-7.2 | Doublet (d) | J(H3-H5) ≈ 2-3 Hz |

| H-5 | ~6.8-7.0 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8-9 Hz, J(H5-H3) ≈ 2-3 Hz |

| H-6 | ~7.6-7.8 | Doublet (d) | J(H6-H5) ≈ 8-9 Hz |

| -OH | Variable (broad) | Singlet (s) | N/A |

| -SO₃H | Variable (broad) | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on all seven carbon atoms in the this compound molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The spectrum would show four signals for the quaternary carbons (C-1, C-2, C-4) and three signals for the carbons bearing hydrogen atoms (C-3, C-5, C-6), in addition to the signal for the methyl carbon.

C-1: This carbon, bearing the sulfonic acid group, is expected to be significantly downfield due to the strong deshielding effect of the -SO₃H group.

C-2: The carbon attached to the methyl group will be influenced by both the methyl substituent and the adjacent sulfonic acid group.

C-3, C-5, C-6: These protonated aromatic carbons will appear in the typical aromatic region (δ 110-140 ppm). Their precise shifts are dictated by the cumulative electronic effects of the substituents.

C-4: The carbon bonded to the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.

-CH₃: The methyl carbon will appear at the highest field (most upfield) position, characteristic of sp³-hybridized carbons in alkyl groups.

While direct experimental data is not widely published, information from a cited source (G. Strandlund, P. O. Lagerstroem Acta Chem. Scand. B 33, 261(1979)) indicates the existence of ¹³C NMR data. nih.gov The expected chemical shifts, based on analysis of similar substituted benzene derivatives, are provided in the table below. researchgate.netrsc.orgorganicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20-22 |

| C-5 | ~115-120 |

| C-3 | ~120-125 |

| C-6 | ~128-133 |

| C-1 | ~135-140 |

| C-2 | ~140-145 |

| C-4 | ~155-160 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule and probing intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

-OH and -SO₃H Groups: A very broad and intense band is expected in the high-frequency region of the IR spectrum, typically between 2500 and 3500 cm⁻¹, which arises from the O-H stretching vibrations of the sulfonic acid and phenolic hydroxyl groups, extensively involved in hydrogen bonding.

Sulfonic Acid Group (-SO₃H): This group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. S-O stretching vibrations are also prominent.

Aromatic Ring: C-H stretching vibrations for the aromatic protons typically occur just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually produce a series of bands in the 1600-1450 cm⁻¹ region.

Methyl Group (-CH₃): Asymmetric and symmetric C-H stretching vibrations of the methyl group are found in the 2900-3000 cm⁻¹ range.

Key vibrational modes and their expected frequencies are compiled in the table below, based on data from analogous sulfonated aromatic compounds. nist.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| O-H Stretch (H-bonded) | 3500 - 2500 (very broad) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1610 - 1450 | IR, Raman |

| Asymmetric SO₂ Stretch | 1250 - 1120 | IR, Raman |

| Symmetric SO₂ Stretch | 1080 - 1010 | IR, Raman |

| S-O Stretch | ~900 | IR |

| C-S Stretch | ~700 | IR |

The presence of both a strong proton donor (-SO₃H) and a proton donor/acceptor (-OH) group facilitates extensive hydrogen bonding in this compound. This is a dominant feature influencing its physical properties and spectroscopic signature. In the solid state, these interactions create a complex three-dimensional network.

In the IR spectrum, hydrogen bonding is most clearly evidenced by the significant broadening and red-shifting (shift to lower frequency) of the O-H stretching band. Instead of a sharp peak around 3600 cm⁻¹ (typical for a free, non-hydrogen-bonded -OH group), a very broad absorption is observed, often spanning hundreds of wavenumbers. The shape and position of this band are sensitive to the specific hydrogen-bonding network, which can include intramolecular hydrogen bonds between the ortho-positioned sulfonic acid and methyl/hydroxyl groups, as well as intermolecular bonds forming dimers or larger aggregates. Raman spectroscopy can also provide insights into these interactions, particularly in the study of crystal lattice vibrations at low frequencies. nih.govaaqr.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The monoisotopic mass of this compound is 188.0143 Da. nih.gov

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) at m/z = 188 would be observed. The fragmentation of aromatic sulfonic acids is often characterized by the cleavage of the C-S bond and rearrangements. Key expected fragmentation pathways include:

Loss of SO₂: A common fragmentation pathway involves the loss of a sulfur dioxide molecule (SO₂, 64 Da), which would lead to a fragment ion at m/z = 124.

Loss of SO₃: Cleavage of the C-S bond can result in the loss of a sulfur trioxide molecule (SO₃, 80 Da), giving a prominent peak at m/z = 108, corresponding to the p-cresol (B1678582) cation.

Formation of Benzylic Cation: Subsequent fragmentation of the m/z = 108 ion could occur.

The fragmentation pattern of benzenesulfonates often involves the loss of SO₂, resulting in the corresponding phenolate (B1203915) anion in negative ion mode. nist.gov In positive ion mode, rearrangements and cleavage around the sulfonyl group are typical. massbank.eulibretexts.org

A summary of expected major fragments in the mass spectrum is presented below.

| m/z | Identity |

| 188 | [C₇H₈O₄S]⁺˙ (Molecular Ion, M⁺˙) |

| 108 | [M - SO₃]⁺˙ |

| 107 | [M - SO₃ - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 79 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Molecular Weight Determination and Fragmentation Pattern Analysis

The precise identification and structural elucidation of this compound rely heavily on mass spectrometry. The molecular formula of this compound is C₇H₈O₄S. stenutz.eunih.govnih.govfda.gov This composition gives it a molecular weight of approximately 188.20 g/mol and a monoisotopic mass of about 188.01432991 Da. nih.gov

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄S | stenutz.eunih.govnih.govfda.gov |

| Molecular Weight | 188.20 g/mol | nih.gov |

| Monoisotopic Mass | 188.01432991 Da | nih.gov |

In mass spectrometry, particularly under collision-induced dissociation (CID), aromatic sulfonic acids and their derivatives exhibit characteristic fragmentation patterns. A common and significant fragmentation pathway for related aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass loss of 64 Da. nih.gov This process is believed to occur through an intramolecular rearrangement. While this specific pathway is well-documented for sulfonamides, analogous fragmentation is anticipated for sulfonic acids. The strength of the bond between the aromatic ring and the sulfur atom, as well as the stability of the resulting ions, influences these fragmentation patterns. nih.gov

For aromatic sulfonic acids, another key fragmentation is the neutral loss of SO₃ (80 Da), which serves as an indicator for sulfated metabolites. uab.edu The fragmentation of this compound would likely involve the loss of water (H₂O), followed by the loss of carbon dioxide (CO₂), similar to other hydroxylated aromatic acids. nih.gov The initial loss of water from the deprotonated molecule [M-H]⁻ would be a primary step.

Application of Electrospray Ionization (ESI) for Sulfonated Species

Electrospray Ionization (ESI) is a widely used technique for the analysis of polar compounds like sulfonic acids, often coupled with mass spectrometry (ESI-MS). nih.gov It is a soft ionization method that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, making it ideal for determining the molecular weight of the analyte. hmdb.ca

Researchers have also noted that during ESI-MS analysis of sulfonic acid derivatives, adduct formation can occur. For example, when methanol (B129727) is used as a solvent, ions corresponding to [MH + 14]⁺ have been observed, resulting from the combination of the analyte with methanol-related fragments under certain conditions. nih.gov This highlights the importance of carefully selecting solvents and optimizing instrumental parameters to ensure accurate interpretation of the mass spectra.

X-ray Diffraction (XRD) and Crystallographic Studies

Elucidation of Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on analogous compounds, such as the alkali metal salts of 4-hydroxybenzoic acid, provide significant insight into the expected solid-state structures. unimelb.edu.au

Polymorphism and Crystal Engineering Aspects

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical aspect of materials science and pharmaceuticals. The different polymorphs of a substance can have varying physical properties. The study of intermolecular interactions is key to understanding and controlling polymorphism, a field known as crystal engineering. unimelb.edu.au

In sulfonated aromatic compounds and their salts, strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces governing the crystal packing. unimelb.edu.au The crystal structures of alkali metal salts of 4-hydroxybenzoic acid demonstrate remarkable structural diversity depending on the cation and stoichiometry. The hydroxybenzoate units can be arranged in parallel and antiparallel configurations, with packing that can be edge-to-face or face-to-face. unimelb.edu.au Hydrogen bonding, particularly involving the hydroxyl and sulfonate groups, plays a crucial role in stabilizing the crystal lattices. In some cases, short, strong hydrogen bonds (SSHB) are observed, which significantly influence the network structure. unimelb.edu.au The ability to form varied hydrogen-bonded networks and packing arrangements highlights the potential for polymorphism in this compound and its derivatives.

Crystal Structure Analysis of Salts (e.g., Ammonium (B1175870), Alkali Metal Salts of Isomers)

More detailed insights can be drawn from the comprehensive crystallographic analysis of alkali metal salts of 4-hydroxybenzoic acid. unimelb.edu.au These studies show that the molecule exhibits remarkable coordinative flexibility, forming ionic solids that can contain the uncharged molecule, the monoanion, or the dianion. The specific structure depends on the alkali metal (Li⁺, Na⁺, K⁺, etc.) and the reaction stoichiometry. unimelb.edu.au

For example, various hydrated lithium, sodium, and potassium salts have been synthesized and their crystal structures determined. unimelb.edu.au In a sodium salt complex, the sodium ion is six-coordinated with oxygen atoms from the sulfonate group and a methanol molecule. researchgate.net A crystallographic investigation of 2,4,6-trihydroxybenzene-1,3,5-trisulfonic acid with potassium ions revealed a three-dimensional network containing channels filled with a hydrogen-bonded water chain. rsc.org These examples underscore the diverse and complex solid-state structures that can be formed by aromatic sulfonic acids and their salts, driven by a combination of ionic coordination, hydrogen bonding, and packing forces.

| Compound/Salt System | Key Structural Features | Source |

| Alkali Metal Salts of 4-Hydroxybenzoic Acid | Layered arrangements of hydrophilic (metal-oxygen) and hydrophobic (aromatic) components. | unimelb.edu.au |

| Sodium Salt of 4-Hydroxybenzoic Acid | Layers of distorted NaO₆ prisms with perpendicular arene rings. | unimelb.edu.au |

| Cobalt/Sodium 4-Hydroxybenzenesulfonate Complex | Na⁺ ion is six-coordinated with oxygen atoms from the sulfonate and methanol. | researchgate.net |

| Potassium Salt of a Benzenetrisulfonic Acid | Forms a 3D network with channels containing hydrogen-bonded water molecules. | rsc.org |

Computational and Theoretical Investigations of 4 Hydroxy 2 Methylbenzenesulfonic Acid

Molecular Dynamics Simulations

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of a molecule, or its conformation, is determined by the rotation around its single bonds. For 4-hydroxy-2-methylbenzenesulfonic acid, the key degrees of freedom are the orientations of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups relative to the benzene (B151609) ring and to each other.

Intermolecular interactions are also crucial in determining the bulk properties of the compound. The hydroxyl and sulfonic acid groups are both potent hydrogen bond donors and acceptors. In the solid state, these groups would participate in an extensive network of hydrogen bonds, linking adjacent molecules. nih.govresearchgate.net The sulfonic acid group, in particular, is known to form strong hydrogen bonds, contributing to the stability of crystalline structures. researchgate.net Computational models can quantify the strength of these interactions.

Below is a table of generalized bond lengths and angles for the key functional groups, typical for such aromatic sulfonic acids, as would be determined by computational modeling.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.75 |

| S=O | 1.43 |

| S-OH | 1.55 |

| C-OH | 1.36 |

| O-H (hydroxyl) | 0.96 |

| **Bond Angles (°) ** | |

| O=S=O | 120 |

| C-S-O | 105 |

| C-O-H | 109 |

Note: These are generalized values for illustrative purposes.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly altered by the solvent in which it is dissolved. Computational models, particularly those that incorporate a continuum solvent model (like the Polarizable Continuum Model, PCM), can predict these effects.

The acidity of both the hydroxyl and sulfonic acid protons is highly dependent on the solvent. In polar, protic solvents like water, the sulfonic acid group, being a strong acid, will readily deprotonate to form the sulfonate anion (-SO₃⁻) and a hydronium ion. researchgate.net The hydroxyl group is a much weaker acid but its acidity is also enhanced by polar solvents that can stabilize the resulting phenoxide ion. canterbury.ac.nzpharmaguideline.com The presence of ortho-substituents can hinder solvation, which in turn affects the acidity. canterbury.ac.nz

Solvents also mediate intermolecular interactions. In non-polar solvents, intramolecular hydrogen bonding is likely to be more pronounced. In polar solvents, the solvent molecules themselves will compete to form hydrogen bonds with the solute, potentially disrupting intramolecular associations in favor of solute-solvent interactions. Molecular dynamics simulations can provide a detailed picture of the solvation shell around the molecule and the dynamics of hydrogen bond formation and breaking.

Computational Approaches to Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, a key reaction of interest is its synthesis, typically via the sulfonation of m-cresol (B1676322).

The sulfonation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. chemistrysteps.comlibretexts.org Computational modeling can be used to study the mechanism of this reaction in detail. The process would involve the following steps, each of which can be modeled to determine its energetics:

Formation of the Electrophile: The actual electrophile in sulfonation can vary depending on the conditions, but it is often sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H). chemistrysteps.com Quantum chemical calculations can determine the relative stabilities of these species.

Electrophilic Attack: The π-electrons of the benzene ring of m-cresol attack the electrophile. The hydroxyl and methyl groups are activating and ortho-, para-directing. Computational models can predict the preferred site of attack by calculating the activation barriers for the formation of the different possible sigma complexes (arenium ions).

Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of the rate-limiting step and provides a theoretical basis for optimizing reaction conditions. DFT calculations are well-suited for this type of mechanistic study. rsc.org The reversibility of the sulfonation reaction can also be investigated computationally. libretexts.org

Derivatives of 4 Hydroxy 2 Methylbenzenesulfonic Acid and Their Research Contexts

Synthesis and Characterization of Novel Derivatives

The creation of new molecules from 4-hydroxy-2-methylbenzenesulfonic acid is a subject of scientific inquiry, leading to compounds with tailored properties. Research focuses on modifying its key functional groups to develop novel structures.

The synthesis of sulfonamides from sulfonic acids is a common and facile method for creating derivatives with potential biological significance. eurjchem.com For instance, research into related benzenesulfonamide (B165840) derivatives has led to the development of potent and selective inhibitors of enzymes like 12-lipoxygenase, which are involved in inflammation and other physiological responses. nih.gov This is achieved by reacting the sulfonic acid (or its chloride derivative) with an appropriate amine. eurjchem.comnih.gov

Similarly, the hydroxyl group can be functionalized. In drug metabolism studies, for example, aromatic rings are often metabolically oxidized to form phenolic hydroxy groups, which can then be further modified. nih.gov This highlights the importance of the hydroxyl group in creating derivatives, whether through synthetic chemistry or biological processes. The creation of sulfonate esters by reacting the hydroxyl group of one molecule with the sulfonic acid group of another is also a key functionalization strategy. mdpi.comgoogle.com

The introduction of halogen atoms (e.g., iodine, chlorine) or alkyl groups onto the aromatic ring of sulfonic acid derivatives creates important chemical intermediates. mdpi.com Halogenated hydroxyphenyl sulfonates are considered valuable building blocks for constructing more complex functionalized molecules. mdpi.com The differing reactivity between a carbon-halogen bond and a carbon-sulfur bond can be exploited for highly selective reactions in processes catalyzed by transition metals. mdpi.com

A known synthetic strategy involves the iodination of a resorcinol (B1680541) precursor, followed by sulfonylation to produce an iodophenyl bissulfonate. mdpi.com Through selective hydrolysis, one of the sulfonate groups can be removed, yielding a 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), a halogenated derivative that serves as a precursor for various applications. mdpi.com

Alkylation reactions are also used to create derivatives. For example, methods have been developed for the alkylation of similar phenolic compounds like 4-hydroxycoumarin (B602359) using acid catalysts, demonstrating a pathway for adding alkyl chains to such structures. arabjchem.org

A significant application of aromatic sulfonic acids is in the synthesis of azo dyes. researchgate.netunb.ca These dyes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. A derivative of the parent compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, serves as a crucial precursor in the production of several commercial dyes. dyestuffintermediates.com

The synthesis involves a two-step process:

Diazotization : The primary aromatic amine group of the sulfonic acid derivative is treated with a nitrite (B80452) source (like sodium nitrite) in an acidic solution to form a diazonium salt. unb.ca

Coupling : The resulting diazonium salt is then reacted with a coupling agent, which is typically another aromatic compound such as a naphthol or aniline (B41778) derivative. unb.cadyestuffintermediates.com

This process has been used to synthesize a range of pigments and food colors. For example, diazotized 4-Amino-5-methoxy-2-methylbenzenesulfonic acid is coupled with 6-Hydroxynaphthalene-2-sulfonic acid to produce Food Red 17 and Pigment Red 273 (as a calcium salt). dyestuffintermediates.com It is also used to create other pigments by coupling with different compounds, such as 3-Hydroxy-2-naphthoic acid for Pigment Red 56. dyestuffintermediates.com These examples underscore the role of sulfonic acid derivatives as key components in the colorant industry.

Role as a Chemical Intermediate and Precursor

Beyond its direct applications, this compound and its derivatives are valuable intermediates in multi-step synthetic pathways, providing the structural foundation for a variety of more complex molecules.

Derivatives of this compound are pivotal starting materials for creating more elaborate sulfonated compounds. The synthesis of azo dyes is a prime example, where a simple sulfonated precursor is transformed into a larger, more complex sulfonated molecule. dyestuffintermediates.com For instance, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid is diazotized and coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to produce Direct Red 257, a complex dye molecule that retains the sulfonic acid groups from its precursors. dyestuffintermediates.com The sulfonic acid groups are often essential for the dye's solubility in water. cymitquimica.com

The general synthetic routes for sulfonated aromatic compounds often involve the sulfonation of a simpler aromatic precursor. Phenol (B47542), for example, can be sulfonated using sulfuric acid to produce 4-hydroxybenzenesulfonic acid, which then acts as an intermediate for other products. chemicalbook.com Similarly, m-cresol (B1676322) is the starting material for producing this compound. chemicalbook.comchemicalbook.com

The structural framework of this compound is utilized as a foundational piece in the assembly of larger, more intricate organic molecules. Halogenated phenyl sulfonates, for instance, are explicitly described as precursors for aryne species in alkaline conditions, which are highly reactive intermediates used to build complex aromatic systems. mdpi.com

The utility of benzenesulfonamide-based scaffolds, which can be derived from the corresponding sulfonic acids, is evident in medicinal chemistry. nih.gov Research has shown that these scaffolds can be optimized to create compounds that are potent and selective enzyme inhibitors, demonstrating their role as building blocks for pharmacologically active agents. nih.gov The synthesis of various dyes from 4-Amino-5-methoxy-2-methylbenzenesulfonic acid further illustrates its role as a fundamental building block for larger, functional molecules used in industry. dyestuffintermediates.com

Formation as a Byproduct or Impurity in Synthetic Processes

In certain metabolic pathways, derivatives of this compound can be formed as intermediates or byproducts. For example, during the anaerobic metabolism of m-cresol by methanogenic consortia, 4-hydroxy-2-methylbenzoic acid was identified as a transient intermediate. nih.gov In this process, the carboxylation of m-cresol leads to the formation of this benzoic acid derivative. nih.gov The study also noted the sporadic production of 2-methylbenzoic acid, suggesting a dehydroxylation pathway that leads to a dead-end product. nih.gov

Coordination Chemistry and Metal Complexes Involving Sulfonate Ligands

The sulfonate group (RSO₃⁻) is a versatile ligand in coordination chemistry, capable of coordinating to metal ions through one, two, or three of its oxygen atoms in various simple and bridging arrangements. rsc.org The interplay between the coordination of the sulfonate group and hydrogen bonding is a key factor in the structural chemistry of its metal complexes. rsc.orgrsc.org

Research on sulfonate-containing ligands, such as sulfobenzoic acids and p-sulfonatocalix nih.govarenes, has demonstrated their ability to form complexes with metal ions like the uranyl ion (UO₂²⁺). rsc.orgrsc.org In some of these complexes, the sulfonate group acts primarily as a hydrogen bond acceptor rather than directly coordinating to the metal center, highlighting the subtle balance of interactions. rsc.orgrsc.org

In other systems, such as coordination networks involving phosphonato-sulfonate linkers, the coordination behavior of the sulfonate group directly influences the material's properties. nih.gov For instance, when the sulfonate groups are "dangling" and part of an extended hydrogen-bonding network, the material can exhibit moderate proton conductivity. nih.gov Conversely, if the sulfonate groups are directly coordinated to the metal ions (like Pb²⁺), it can hinder the formation of such hydrogen-bonding networks and result in much lower proton conductivity. nih.gov This demonstrates the critical role of the sulfonate group's coordination mode in designing functional materials. nih.gov

Advanced Research Applications and Methodological Development

Role as a Reference Standard in Analytical Chemistry

In analytical chemistry, the purity and well-defined structure of 4-hydroxy-2-methylbenzenesulfonic acid make it a valuable reference standard. fda.govnih.govnih.gov A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis.

Method Development and Validation for Related Compounds

The development of new analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC), requires reference standards for validation. While specific validation reports using this compound as the primary standard for other compounds are not detailed in the provided results, its role is understood through established analytical principles. For instance, in the development of an HPLC-UV method to quantify 4'-hydroxydiclofenac, a stable and well-characterized standard is essential for ensuring linearity, accuracy, and precision. nih.govmdpi.com A comprehensive validation process includes assessing parameters like sensitivity, reproducibility, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The availability of a high-purity standard like this compound (>95% purity) is critical for these validations, ensuring that the developed methods are reliable and accurate for quantifying related analytes in complex matrices. lgcstandards.com

Quality Control Applications in Chemical Synthesis

In chemical manufacturing, reference standards are indispensable for quality control (QC). They are used to:

Identify and quantify impurities: During the synthesis of related compounds, this compound can be used as a standard to identify its presence as a potential impurity or starting material.

Determine the potency of the final product: By comparing the analytical response of a production batch against a certified reference standard, manufacturers can accurately determine the purity and strength of the final product.

Ensure batch-to-batch consistency: QC laboratories use reference standards to confirm that different production batches meet the required specifications. For example, in the production of radiopharmaceuticals like [18F]Fluoromisonidazole, reference standards of potential impurities are used in HPLC analysis to ensure the final product's purity and safety. ugd.edu.mk

The table below summarizes the key properties of this compound relevant to its use as a standard.

| Property | Value | Source |

| CAS Number | 7134-05-6 | nih.govchemicalbook.comlookchem.com |

| Molecular Formula | C₇H₈O₄S | fda.govnih.govnih.govlookchem.com |

| Molecular Weight | 188.20 g/mol | nih.gov |

| Purity | >95% (Commercially available) | lgcstandards.com |

| Canonical SMILES | CC1=C(C=CC(=C1)O)S(=O)(=O)O | lookchem.com |

| InChIKey | PYPXOMYXFFYJIF-UHFFFAOYSA-N | fda.gov |

Catalyst Development and Catalytic Applications

Organosulfonic acids are recognized for their strong acidic properties, making them effective catalysts in a variety of organic reactions. wikipedia.org

Use of Sulfonic Acids as Solid Acid Catalysts

Sulfonic acids, particularly when immobilized on a solid support, are valuable as heterogeneous (solid) acid catalysts. aurak.ac.aenih.gov This approach offers significant advantages over traditional liquid acid catalysts like sulfuric acid, which include issues with toxicity, corrosion, and difficulty in separation from the reaction products. aurak.ac.ae Solid acid catalysts are generally more environmentally friendly, economically viable, and reusable. aurak.ac.ae

Sulfonic acid groups (-SO₃H) can be functionalized onto various materials, including polymers (like polystyrene Dowex resins), porous silicas (like SBA-15), and activated carbon. wikipedia.orgaurak.ac.aenih.gov These solid catalysts have demonstrated high efficiency in several key industrial reactions.

| Reaction Type | Catalyst Type | Advantages |

| Esterification | Sulfonic acid on porous silica (B1680970) or carbon | Replaces corrosive liquid acids, reusable, environmentally benign. aurak.ac.aenih.gov |

| Transesterification | Supported sulfonic acids | Key step in biodiesel production, efficient and green. aurak.ac.ae |

| Baeyer–Villiger Oxidation | Silica-supported propylsulfonic acid | High conversion rates (80-90%) with good selectivity. nih.gov |

| 1,2-dihydroxylation | Silica-supported 4-ethylphenylsulfonic acid | High yield (90%) and selectivity (96%) in specific reactions. nih.gov |

Investigation of Catalytic Mechanisms

The catalytic activity of sulfonic acids stems from their nature as strong Brønsted acids, meaning they are excellent proton (H⁺) donors. wikipedia.org In reactions like esterification, the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This mechanism is central to acid-catalyzed synthesis.

Research into Structure-Activity Relationships of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve systematically modifying the chemical structure of a parent compound to understand how these changes affect its biological activity or physical properties. Several studies on derivatives of benzenesulfonic and benzoic acids illustrate this principle.

Inhibitors of 12-Lipoxygenase: A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed that this scaffold could be optimized to produce potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme. nih.gov This enzyme is implicated in conditions like diabetes and thrombosis. The research demonstrated that specific modifications to the benzenesulfonamide (B165840) structure led to compounds with nanomolar potency and favorable metabolic profiles. nih.gov

Analgesic Compounds: In a search for new analgesics, researchers synthesized and tested a series of toluidides and xylidides derived from 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, a structurally related cyclic sulfonamide. mdpi.com The study identified compounds with analgesic effects superior to the reference drug meloxicam, establishing clear relationships between the position of methyl groups on the aniline (B41778) ring and the observed analgesic activity. mdpi.com

α-Amylase Inhibitors: The inhibitory effects of various benzoic acid derivatives on α-amylase, an enzyme relevant to starch digestion and diabetes, were investigated. mdpi.com This SAR study found that the position and number of hydroxyl groups on the benzene (B151609) ring were critical for inhibitory activity. Specifically, a hydroxyl group at the 2-position strongly enhanced inhibition, while methoxylation at the same position had a negative effect. mdpi.com

The table below summarizes key findings from an SAR study on benzoic acid derivatives as α-amylase inhibitors, illustrating the principle.

| Substituent Change on Benzoic Acid | Effect on α-Amylase Inhibition | Interaction Mechanism |

| Hydroxyl group at 2-position | Strong positive effect | Provides additional hydrogen bonding opportunities with enzyme residues. mdpi.com |

| Methoxy group at 2-position | Negative effect | - |

| Hydroxyl group at 5-position | Negative effect | - |

| Multiple hydroxyl groups (e.g., 2,3,4-trihydroxy) | Strongest inhibitory effect | Forms multiple hydrogen bonds with key amino acid residues like His201. mdpi.com |

These examples underscore how the core structure of a molecule like this compound can be systematically modified to develop new compounds with highly specific and optimized functions.

Impact of Substituent Position and Nature on Reactivity

The reactivity of an aromatic ring in electrophilic substitution reactions is significantly influenced by the nature and position of the substituents already present on the ring. In the case of this compound, the benzene ring is trisubstituted with a sulfonic acid group (-SO₃H), a methyl group (-CH₃), and a hydroxyl group (-OH). The positions are defined by IUPAC nomenclature, with the sulfonic acid group at position 1, the methyl group at position 2, and the hydroxyl group at position 4.

Substituents are broadly classified as either activating or deactivating. Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene, while deactivating groups decrease the rate. libretexts.org These effects are a combination of two factors: the inductive effect and the resonance effect.

Hydroxyl Group (-OH): The hydroxyl group is a strongly activating substituent. libretexts.orgdocbrown.info While oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect, its resonance effect is far more significant. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's pi system, increasing the electron density of the ring. docbrown.info This increased electron density makes the ring more attractive to electrophiles. The resonance effect is most pronounced at the ortho and para positions relative to the substituent. Therefore, the -OH group is a powerful ortho-, para-director. libretexts.orgdocbrown.info

Methyl Group (-CH₃): The methyl group is a weakly activating substituent. libretexts.orgdocbrown.info It exerts a positive or electron-donating inductive effect (+I), pushing electron density into the ring and thereby stabilizing the carbocation intermediate formed during electrophilic attack. docbrown.info This makes the ring more reactive than benzene. The methyl group also directs incoming electrophiles to the ortho and para positions. docbrown.info

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strongly deactivating substituent. libretexts.org The highly electronegative oxygen atoms pull electron density away from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. chemistrysteps.com This deactivating nature makes the -SO₃H group a meta-director for subsequent substitutions. wikipedia.org

In this compound, the positions available for a new electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents determine the regioselectivity of further reactions.

The -OH group at C4 is a powerful ortho-, para-director, strongly activating positions C3 and C5 (ortho to it).

The -CH₃ group at C2 is an ortho-, para-director, activating position C3 (ortho) and C5 (para).

The -SO₃H group at C1 is a meta-director, deactivating the ring but directing towards positions C3 and C5.

All three substituents, therefore, direct incoming electrophiles to the same positions: C3 and C5. The powerful activating and directing influence of the hydroxyl group, reinforced by the methyl group, overwhelmingly governs the reactivity of the molecule. docbrown.info Consequently, electrophilic substitution on this compound is expected to occur predominantly at positions 3 and 5. The sulfonation reaction itself is known to be reversible, and the sulfonic acid group can be removed by heating with aqueous acid, a process known as desulfonation. chemistrysteps.comlibretexts.org This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to desired positions. chemistrysteps.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Nature of Effect | Directing Influence | Target Positions for Electrophilic Attack |

| -SO₃H | 1 | Deactivating | Meta | 3, 5 |

| -CH₃ | 2 | Activating | Ortho, Para | 3, 5, (6) |

| -OH | 4 | Strongly Activating | Ortho, Para | 3, 5 |

Patent Landscape and Innovation Trends in Sulfonic Acid Chemistry

The patent landscape for sulfonic acids and their derivatives reflects a mature yet continuously evolving field, driven by the need for improved efficiency, sustainability, and novel applications. researchintelo.com Innovations in sulfonic acid chemistry are closely tied to their diverse industrial uses as catalysts, intermediates, and surfactants in sectors ranging from pharmaceuticals and detergents to textiles and electroplating. researchintelo.comalliedmarketresearch.com

A significant trend in recent years is the development of "green" and more sustainable chemical processes. mdpi.com This is evident in patents describing methods to replace traditional homogeneous catalysts, like mineral acids, with heterogeneous solid acid catalysts. mdpi.com Sulfonic acid-functionalized materials are at the forefront of this innovation, offering advantages such as easier separation, regeneration, and recycling, which reduces processing costs and environmental impact. mdpi.com Patents also cover improved sulfonation processes for hydroxyaromatics that allow for the recycling of sulfuric acid and minimize waste. justia.com

The global sulfonic acid market is expanding, fueled by increasing demand in emerging economies and new applications. researchintelo.comresearchdive.com This growth spurs innovation in production methods to enhance yield, lower costs, and reduce the environmental footprint. researchintelo.com For instance, patents describe continuous processes for producing oil-soluble sulfonic acids and methods for synthesizing specific compounds like 2-acrylamido-2-methyl propane (B168953) sulfonic acid using continuous flow technology to improve yield and stability. google.compatsnap.com

In the area of high-purity chemicals, there is a focus on producing sulfonic acids with very low levels of impurities for specialized applications. Patents detail methods for purifying sulfonic acids by removing low-valent sulfur compounds, which is crucial for their use in the electronics industry for applications like electrodeposition and in batteries. alliedmarketresearch.comepo.org